5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide
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Overview
Description
5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide is a chemical compound with the molecular formula C4H7Br2N3 and a molecular weight of 256.93 g/mol . This compound is often used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide typically involves the bromination of 1-methyl-1H-pyrazol-3-amine. The reaction is carried out in an anhydrous solvent, and bromine is added to the mixture. The reaction is often facilitated by the presence of a catalyst or under specific temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and other biological processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrazol-5-amine
- 5-bromo-1H-pyrazol-3-amine
- 1-methyl-1H-pyrazol-3-amine
Uniqueness
5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
2247104-09-0 |
---|---|
Molecular Formula |
C4H7Br2N3 |
Molecular Weight |
256.93 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazol-3-amine;hydrobromide |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H |
InChI Key |
OADNUDXYTQYWJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)Br.Br |
Purity |
95 |
Origin of Product |
United States |
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